Cas no 787-49-5 (BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)-)
BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- Chemical and Physical Properties
Names and Identifiers
-
- BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)-
- 1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene
- SCHEMBL4154570
- 787-49-5
- XORHOWOSRLIUMC-UHFFFAOYSA-N
- 1-[chloro(phenyl)methyl]-4-(trifluoromethyl)benzene
- G71300
- AKOS006213719
- Phenyl[4-(trifluoromethyl)phenyl]chloromethane
- MFCD11974262
-
- Inchi: 1S/C14H10ClF3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16,17)18/h1-9,13H
- InChI Key: XORHOWOSRLIUMC-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=CC=1)C1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 270.0423125g/mol
- Monoisotopic Mass: 270.0423125g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 0Ų
BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722306-250mg |
1-(Chlorophenylmethyl)-4-(trifluoromethyl)benzene |
787-49-5 | 98% | 250mg |
¥715.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722306-1g |
1-(Chlorophenylmethyl)-4-(trifluoromethyl)benzene |
787-49-5 | 98% | 1g |
¥1552.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722306-5g |
1-(Chlorophenylmethyl)-4-(trifluoromethyl)benzene |
787-49-5 | 98% | 5g |
¥5849.00 | 2024-07-28 | |
| 1PlusChem | 1P024I9X-100mg |
1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene |
787-49-5 | 97% | 100mg |
$34.00 | 2023-12-16 |
BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)-
Recent Advances in the Study of BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- (CAS: 787-49-5)
The chemical compound BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- (CAS: 787-49-5) has garnered significant attention in recent years due to its potential applications in the pharmaceutical and agrochemical industries. This compound, characterized by its unique trifluoromethyl and chlorophenylmethyl substituents, exhibits promising biological activities, making it a subject of extensive research. This brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Recent studies have highlighted the synthetic pathways for BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)-, with a particular emphasis on optimizing yield and purity. Researchers have explored various catalytic systems and reaction conditions to achieve efficient synthesis. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel palladium-catalyzed cross-coupling approach that significantly improved the scalability of the synthesis process. This advancement is crucial for facilitating further pharmacological evaluations and potential industrial-scale production.
In terms of pharmacological properties, BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- has shown notable activity as an inhibitor of specific enzymatic targets. Preliminary in vitro studies suggest its efficacy in modulating pathways associated with inflammatory responses and cancer cell proliferation. A recent preprint on bioRxiv reported that this compound exhibited selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, with an IC50 value in the nanomolar range. These findings position the compound as a potential candidate for developing anti-inflammatory and anti-cancer therapeutics.
Further investigations into the compound's mechanism of action have employed advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into the structural determinants of its bioactivity, revealing critical interactions with active sites of target proteins. For example, a 2024 study in Nature Chemical Biology elucidated the binding mode of BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- within the COX-2 active site, highlighting the role of the trifluoromethyl group in enhancing binding affinity and selectivity.
Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Recent efforts have focused on structural modifications to improve the compound's pharmacokinetic profile while retaining its therapeutic efficacy. Collaborative research initiatives between academia and industry are expected to accelerate the development of derivatives with optimized properties.
In conclusion, BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- (CAS: 787-49-5) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features and promising biological activities underscore its potential as a lead compound for drug discovery. Continued exploration of its synthesis, mechanism of action, and therapeutic applications will be essential for unlocking its full potential in addressing unmet medical needs.
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